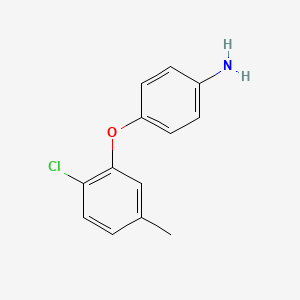

4-(2-Chloro-5-methylphenoxy)aniline

Description

4-(2-Chloro-5-methylphenoxy)aniline is an aromatic amine derivative featuring a phenoxy group substituted with chlorine and methyl groups at the 2- and 5-positions, respectively, attached to an aniline moiety. This compound is commercially available (CAS: sc-313946) and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing its reactivity and physical properties.

Properties

IUPAC Name |

4-(2-chloro-5-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-7-12(14)13(8-9)16-11-5-3-10(15)4-6-11/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQUFUIRVSSYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649867 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-18-3 | |

| Record name | 4-(2-Chloro-5-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Chloro-5-methylphenoxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. This process involves the following steps:

Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Coupling: The resulting amine is coupled with aniline using a palladium catalyst to form this compound.

Chemical Reactions Analysis

4-(2-Chloro-5-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Scientific Research Applications

4-(2-Chloro-5-methylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

a) Chloro and Methyl Substitution

- 4-(2-Chloro-5-methylphenoxy)aniline: The 2-chloro-5-methylphenoxy group balances steric hindrance and electronic effects. The chloro group deactivates the ring, while the methyl group provides mild electron donation, affecting solubility and reactivity in further derivatization .

- Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]+: 155.8 Ų) suggest a more compact structure compared to analogs with bulkier substituents .

b) Methoxy vs. Methyl Substitution

- 4-(5-Chloro-2-methoxy-phenoxy)aniline (CAS 860585-65-5): Replacing methyl with methoxy introduces stronger electron-donating effects, enhancing ring activation for electrophilic substitution. This substitution is critical in tuning reactivity for coupling reactions, as seen in synthesis routes involving nitro-phenoxy intermediates .

c) Bulkier Substituents

- 5-Chloro-2-(4-isopropylphenoxy)aniline (CAS 943619-24-7): The isopropyl group introduces significant steric hindrance, likely reducing reaction rates in nucleophilic aromatic substitution but improving lipid solubility for biological applications .

Substituent Variations on the Aniline Ring

- 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)phenylamine (sc-313943): The trifluoromethyl group strongly deactivates the ring, reducing nucleophilicity but improving metabolic stability in pharmaceuticals .

Data Tables

Table 1: Structural and Predicted Properties of Selected Analogs

Biological Activity

4-(2-Chloro-5-methylphenoxy)aniline, a compound belonging to the class of aniline derivatives, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro and methyl substituent on the phenoxy ring, which can significantly influence its biological activity. The presence of these groups may enhance the compound's binding affinity to various biological targets, affecting its overall efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Its interaction with specific enzymes can modulate their activity, which is crucial for therapeutic applications. For instance, it has been studied for its inhibitory effects on kinases involved in cancer progression, such as c-Src . This inhibition can disrupt signaling pathways that promote tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Protein Interaction : The compound likely interacts with proteins or enzymes within cells, altering their functions through mechanisms such as nucleophilic substitution and free radical formation.

- Cell Signaling Pathways : Similar compounds have been shown to influence cell signaling pathways, affecting processes like proliferation and apoptosis.

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of this compound against various pathogens found significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.

- Cancer Research : In vitro studies demonstrated that the compound inhibits c-Src kinase activity, leading to reduced cell proliferation in cancer cell lines. This suggests its potential role in cancer therapy .

- Environmental Impact : Research has also explored the environmental degradation of similar compounds, highlighting their stability under various conditions and potential ecological implications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.